An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,1'-Biphenyl-4-YL)propanoic acid (Flurbiprofen)
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,1'-Biphenyl-4-YL)propanoic acid (Flurbiprofen)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(1,1'-Biphenyl-4-YL)propanoic acid, widely known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class.[1] Its therapeutic efficacy in managing pain and inflammation associated with arthritis and other conditions is intrinsically linked to its fundamental physicochemical properties.[2] These properties—including solubility, pKa, and lipophilicity—govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting bioavailability and clinical performance.[3][4] This guide provides a comprehensive technical overview of Flurbiprofen's core physicochemical characteristics, offering field-proven insights and detailed experimental protocols to support research and development efforts. By explaining the causality behind its behavior in physiological and formulation contexts, this document serves as an authoritative resource for scientists engaged in drug discovery, formulation, and quality control.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all physicochemical analysis.
-
IUPAC Name: 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid[5]
Flurbiprofen is a chiral compound and exists as a racemic mixture of (+)-S and (-)-R enantiomers. The (S)-enantiomer is primarily responsible for the inhibition of prostaglandin synthesis, which underlies its anti-inflammatory effects.
Core Physicochemical Properties and Drug Development Implications
The interplay of Flurbiprofen's physicochemical properties dictates its journey from a formulated drug product to its site of action. Understanding these characteristics is critical for optimizing drug delivery and ensuring therapeutic success.
Solubility Profile
Solubility is a critical determinant of a drug's dissolution rate and, consequently, its oral bioavailability. Flurbiprofen is classified as a BCS Class II drug, characterized by low solubility and high permeability.[8]
Key Insights: Flurbiprofen is a white crystalline powder that is practically insoluble in water but freely soluble in organic solvents like methanol, ethanol, acetone, and ether.[6][9][10] Its aqueous solubility is reported to be extremely low, around 5-10 µg/mL or 8 mg/L at room temperature.[2][3][8] This poor water solubility presents a significant challenge for oral formulation, as it can lead to dissolution rate-limited absorption.[3]
The solubility is pH-dependent due to the presence of the carboxylic acid group. In phosphate buffer at a physiological pH of 7.2, its solubility increases significantly compared to acidic conditions or distilled water.[11][12] This is because the carboxylic acid group deprotonates to form the more soluble carboxylate salt at pH values above its pKa.
| Solvent/Medium | Solubility | Reference |
| Water | 8 mg/L (at 22 °C) | [2] |
| Methanol | Soluble (50 mg/mL) | [6] |
| Ethanol | Soluble (25 mg/mL) | [11] |
| DMSO | Soluble (10 mg/mL) | [11] |
| Diethyl Ether | Freely Soluble | [9][10] |
| PBS (pH 7.2) | ~0.5 mg/mL | [11] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability.[13][14]
-
Principle: An excess amount of the solid drug is agitated in a specific solvent system for an extended period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.
-
Methodology:
-
Preparation: Add an excess amount of Flurbiprofen powder to several glass vials, ensuring undissolved solid is visible.[14]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., distilled water, phosphate buffer pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[15][16]
-
Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid by centrifugation or filtration (using a 0.45 µm filter that does not adsorb the drug).[17]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of Flurbiprofen using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 247 nm.[7][18]
-
Validation: The pH of the final suspension should be measured to confirm it has not been significantly altered by the drug substance.[14]
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group in the Flurbiprofen molecule. It is the pH at which the ionized (deprotonated) and non-ionized (protonated) forms of the drug are present in equal concentrations.
Key Insights: The reported pKa of Flurbiprofen is approximately 4.03-4.4.[2][19] This acidic pKa is a dominant factor in its ADME profile.
-
Absorption: In the acidic environment of the stomach (pH 1-2), which is well below the pKa, Flurbiprofen exists predominantly in its non-ionized, more lipophilic form. This state favors absorption across the lipid membranes of the gastric mucosa.
-
Solubility & Formulation: As the pH increases in the small intestine, the drug becomes progressively more ionized and water-soluble, which is crucial for dissolution. This pH-dependent behavior is a key consideration for the design of oral dosage forms, particularly enteric-coated or controlled-release tablets.[10]
Caption: Ionization state of Flurbiprofen relative to pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and preferred method for determining the pKa of ionizable compounds.[20][21]
-
Principle: A solution of the drug is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the acidic drug has been neutralized.[20][22]
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve Flurbiprofen in a suitable co-solvent system (e.g., methanol-water or ethanol-water blend) due to its poor aqueous solubility.[20][23] Purge the solution with nitrogen to remove dissolved CO₂.[22]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[22] Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).
-
Titration: Add a standardized, carbonate-free solution of 0.1 M NaOH in small, precise increments using an auto-titrator or a calibrated burette.[20]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the point where half of the titrant volume required to reach the equivalence point (inflection point of the curve) has been added.[22]
-
Lipophilicity (LogP)
The partition coefficient (P) is a measure of a drug's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is typically expressed as its logarithm (LogP).
Key Insights: Flurbiprofen has a LogP value of approximately 4.16 - 4.2, indicating that it is a highly lipophilic compound.[2]
-
Membrane Permeability: This high lipophilicity facilitates its passage across biological membranes, such as the gastrointestinal tract lining and the blood-brain barrier, contributing to its high permeability (BCS Class II) and good absorption.
-
Protein Binding: High lipophilicity is also correlated with high plasma protein binding. Flurbiprofen is extensively bound (>99%) to plasma proteins, primarily albumin.[6] This high degree of binding influences its volume of distribution and can be a source of drug-drug interactions.
Thermal Properties and Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are crucial for manufacturing, stability, and bioavailability.
-
Melting Point: Flurbiprofen is a crystalline solid with a melting point typically reported in the range of 110-117°C.[1][2][6][10] The melting point is a key indicator of purity and can be used for identification. A sharp melting range suggests high purity.
-
Polymorphism: Flurbiprofen is known to exhibit polymorphism, meaning it can exist in different crystalline forms (polymorphs) with distinct molecular packing arrangements.[24][25] At least three polymorphs have been described.[24] Modification I is the commercially available and thermodynamically stable form.[24] Different polymorphs can have different physical properties, including solubility and dissolution rates, which can significantly impact bioavailability. Therefore, controlling the polymorphic form during manufacturing is critical for ensuring product consistency and performance.[25] Techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential for identifying and characterizing these different forms.[24]
Stability
The chemical and physical stability of Flurbiprofen is essential for ensuring the safety, efficacy, and shelf-life of the final drug product.
-
Chemical Stability: Flurbiprofen is susceptible to degradation under certain stress conditions. Accelerated stability studies, which expose the drug to high temperature and humidity (e.g., 40°C / 75% RH), are performed to predict its long-term stability and identify potential degradation pathways.[26] While generally stable, like many pharmaceuticals, it should be protected from light and moisture.
-
Physical Stability: For formulated products like tablets, physical parameters such as hardness, disintegration, and dissolution must remain within specification over time. Studies have shown that under accelerated conditions, parameters like tablet hardness and disintegration can change, although the drug potency often remains stable. Hydrogel formulations have also been shown to be stable at various temperatures for extended periods.[27]
Conclusion
The physicochemical properties of 2-(1,1'-Biphenyl-4-YL)propanoic acid (Flurbiprofen) present a classic profile for a BCS Class II compound: high lipophilicity and permeability coupled with poor aqueous solubility. Its acidic pKa dictates a pH-dependent solubility and absorption profile, which is a central consideration in oral drug delivery. The existence of polymorphism necessitates rigorous solid-state characterization and control during manufacturing to ensure consistent product quality and bioavailability. A thorough understanding and application of the principles and methodologies outlined in this guide are paramount for researchers and developers working to formulate and optimize Flurbiprofen-based therapies, ensuring the delivery of a safe, stable, and effective product to the patient.
References
-
Wikipedia. Flurbiprofen. [Link]
-
PubMed. Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. [Link]
-
PubMed. (1999). Demonstration of the terms enantiotropy and monotropy in polymorphism research exemplified by flurbiprofen. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3394, Flurbiprofen. [Link]
-
The Japanese Pharmacopoeia. Official Monographs for Part I / Flurbiprofen. [Link]
-
Semantic Scholar. ACCELERATED STABILITY STUDIES OF FLURBIPROFEN FILM COATED TABLETS OF FIVE DIFFERENT NATIONAL BRANDS IN PAKISTAN. [Link]
-
National Institute of Standards and Technology. Flurbiprofen - NIST WebBook. [Link]
-
National Center for Biotechnology Information. (2012). New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation. [Link]
-
AA Pharma Inc. (2019, February 7). PRODUCT MONOGRAPH FLURBIPROFEN. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
SciELO. (2015). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Effect of Solvent on pka Determination of Nonsteroidal Antiinflammatory drugs. [Link]
-
Informa UK Limited. (2010, April 13). Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change. [Link]
-
DergiPark. Potentiometric pKa Determination of Piroxicam and Tenoxicam in Acetonitrile-Water Binary Mixtures. [Link]
-
Research Journal of Pharmacy and Technology. (2020, April 10). Ameliorated Solubility and Dissolution of Flurbiprofen using Solubilizer Sepitrap 80 and Sepitrap 4000. [Link]
-
ResearchGate. (2014). Fabrication and evaluation of a stable flurbiprofen hydro-gel. [Link]
-
PubMed. (2020, November 2). Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling to Predict the Impact of CYP2C9 Genetic Polymorphisms, Co-Medication and Formulation on the Pharmacokinetics and Pharmacodynamics of Flurbiprofen. [Link]
-
Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
Journal of Drug Delivery and Therapeutics. View of ACCELERATED STABILITY STUDIES OF FLURBIPROFEN FILM COATED TABLETS OF FIVE DIFFERENT NATIONAL BRANDS IN PAKISTAN. [Link]
-
National Center for Biotechnology Information. (2012). A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. [Link]
-
ResearchGate. Chemical structure of flurbiprofen (FBF; M.W. 244.33, pKa 4.4). [Link]
-
Walsh Medical Media. (2015, January 2). Flurbiprofen: A Potent Pain Reliever. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ResearchGate. (2025, August 7). QUANTITATIVE DETERMINATION OF SOME NON-STEROIDAL ANTI-INFLAMMATORY DRUGSAND THEIR ACID DISSOCIATION CONSTANTS BY DIRECT POTENTIOMETRY. [Link]
Sources
- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling to Predict the Impact of CYP2C9 Genetic Polymorphisms, Co-Medication and Formulation on the Pharmacokinetics and Pharmacodynamics of Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flurbiprofen [webbook.nist.gov]
- 6. Flurbiprofen | 5104-49-4 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scielo.br [scielo.br]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. protocols.io [protocols.io]
- 18. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Demonstration of the terms enantiotropy and monotropy in polymorphism research exemplified by flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jddtonline.info [jddtonline.info]
- 27. researchgate.net [researchgate.net]
